TAMRA-PEG4-NHS ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

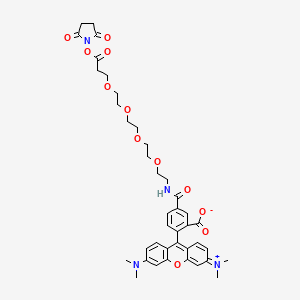

TAMRA-PEG4-NHS ester is a TAMRA red fluorescent dye derivative containing an NHS ester group which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.

Applications De Recherche Scientifique

Protein Labeling

TAMRA-PEG4-NHS ester is widely used for labeling proteins, allowing for the study of protein interactions, localization, and dynamics in live cells. The NHS ester reacts efficiently with the ε-amino groups of lysine residues or the N-terminal amines of proteins to form stable amide bonds.

Case Study: Protein Interaction Studies

- Objective : To investigate protein-protein interactions using fluorescence resonance energy transfer (FRET).

- Methodology : Proteins labeled with TAMRA were co-expressed with other fluorescently tagged proteins.

- Findings : Enhanced FRET signals indicated successful interactions, demonstrating the utility of TAMRA labeling in studying complex biological processes .

Oligonucleotide Labeling

The compound is also employed in labeling oligonucleotides for applications such as automated DNA sequencing and quantitative PCR. The reactive NHS ester allows for efficient conjugation to amine-modified nucleotides.

Data Table: Oligonucleotide Labeling Efficiency

| Oligonucleotide Type | Labeling Efficiency (%) | Application |

|---|---|---|

| DNA | 85 | Sequencing |

| RNA | 78 | qPCR |

Bioimaging Applications

Due to its bright fluorescence properties, this compound is utilized in bioimaging techniques, enabling researchers to visualize cellular structures and dynamics in real-time.

Case Study: Live Cell Imaging

- Objective : To visualize cellular uptake and distribution of drug compounds.

- Methodology : Cells were treated with TAMRA-labeled drug analogs.

- Findings : Fluorescence microscopy revealed specific localization patterns, aiding in understanding drug action mechanisms .

Advantages of Using this compound

- Stability : The amide bond formed between the dye and biomolecule is chemically stable under physiological conditions.

- Versatility : Can be used across various biological systems including bacteria, yeast, and mammalian cells.

- Sensitivity : High sensitivity in detection due to strong fluorescence signal.

Analyse Des Réactions Chimiques

Amine-Reactive NHS Ester Chemistry

The NHS ester group enables covalent conjugation to primary amines (-NH₂) via nucleophilic acyl substitution, forming stable amide bonds. This reaction dominates under mildly alkaline conditions (pH 7–9) and is widely used for labeling proteins, peptides, and amine-modified oligonucleotides .

Reaction Mechanism

-

NHS Ester Activation : The NHS ester reacts with primary amines (e.g., lysine ε-amino groups or oligonucleotide termini) in aqueous buffers (phosphate, HEPES, or borate).

-

Amide Bond Formation : Releases N-hydroxysuccinimide, leaving a stable amide linkage .

Key Reaction Parameters

Role of PEG4 Spacer

The PEG4 spacer enhances solubility in aqueous media and reduces steric hindrance during conjugation .

Functional Advantages

-

Solubility : Enables reactions in PBS or DMF without organic co-solvents .

-

Flexibility : The 18-atom PEG chain minimizes spatial interference between TAMRA and target molecules .

Protein Labeling

TAMRA-PEG4-NHS ester labels antibodies and peptides efficiently. For example:

-

Protocol : Dissolve 0.2 µmol antibody in 500 µL conjugation buffer (pH 8.0), add 6 µL this compound (6x molar excess), incubate at 37°C for 1–2 hours, and purify via size-exclusion chromatography .

-

Yield : >80% labeling efficiency reported for IgG antibodies under optimized conditions .

Oligonucleotide Conjugation

Used for fluorescent DNA probes in FRET assays:

-

Steps :

-

Performance : Exhibits fluorescence at Ex/Em 553/578 nm, compatible with 532/546 nm lasers .

Drug-Target Interaction Studies

In a 2020 study, this compound synthesized TAMRA-MPH (methylphenidate analogue) to study synapsin III (Syn III) interactions :

-

Key Findings :

Stability and Storage

| Property | Specification |

|---|---|

| Shelf Life | >3 years at -20°C (desiccated) |

| Solubility | DMSO, DMF, H₂O |

| Hydrolysis Sensitivity | Stable at pH 7–8; avoid Tris buffers |

Comparative Reactivity

Propriétés

Numéro CAS |

2171068-83-8 |

|---|---|

Formule moléculaire |

C40H46N4O12 |

Poids moléculaire |

774.82 |

Nom IUPAC |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |

InChI |

InChI=1S/C40H46N4O12/c1-42(2)27-6-9-30-33(24-27)55-34-25-28(43(3)4)7-10-31(34)38(30)29-8-5-26(23-32(29)40(49)50)39(48)41-14-16-52-18-20-54-22-21-53-19-17-51-15-13-37(47)56-44-35(45)11-12-36(44)46/h5-10,23-25H,11-22H2,1-4H3,(H-,41,48,49,50) |

Clé InChI |

PKALNTYPHULONG-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)ON5C(=O)CCC5=O)C(=O)[O-] |

Apparence |

Solid powder |

Pureté |

>95% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO, DMF, DCM, Water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TAMRA-PEG4-NHS ester |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.